Differential CYP Enzyme Inhibition Profile: CYP2A6 vs. Other Isoforms
Hop-17(21)-en-3-ol demonstrates a specific inhibitory profile against cytochrome P450 enzymes, with quantified activity against CYP2A6 and a lack of activity against CYP1A2, CYP2C19, and CYP2D6. This contrasts with many other triterpenoids which may exhibit broader CYP inhibition or different isoform selectivity, thereby presenting a risk of off-target effects in metabolic studies [1].
| Evidence Dimension | Cytochrome P450 Inhibition Profile |
|---|---|
| Target Compound Data | CYP2A6: IC50 = 61 µM, Ki = 22.8 µM; CYP1A2: No inhibition; CYP2C19: No inhibition; CYP2D6: No inhibition [1] |
| Comparator Or Baseline | Typical broad-spectrum CYP inhibitors (e.g., ketoconazole for CYP3A4) or non-specific triterpenoids often exhibit activity across multiple isoforms. A specific comparator for hop-17(21)-en-3-ol's unique profile is not provided in the available data, but the pattern of selective CYP2A6 inhibition is a defined characteristic. |
| Quantified Difference | Specific inhibition of CYP2A6 at low micromolar Ki, contrasted with no measurable inhibition of CYP1A2, CYP2C19, and CYP2D6 [1]. |
| Conditions | Enzymatic assays using human CYP isoforms. CYP2A6 activity was assessed via coumarin 7-hydroxylation [1]. |
Why This Matters
This specific CYP inhibition profile allows researchers to probe CYP2A6-dependent metabolic pathways with reduced confounding off-target effects on other major CYP enzymes, a key differentiator for pharmacological and toxicological investigations.
- [1] Topscience. Hop-17(21)-en-3-ol. Product Datasheet. View Source
